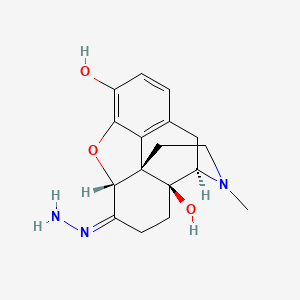
Oxymorphazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxymorphazone, also known as this compound, is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Oxymorphazone exhibits a unique pharmacological profile characterized by its irreversible binding to mu-opioid receptors. This property allows it to provide prolonged analgesia compared to other opioids. Studies have demonstrated that this compound's analgesic effects can last significantly longer than those of oxymorphone, with over 50% of subjects remaining analgesic for more than 24 hours after administration of a high dose (100 mg/kg) in animal models .
Case Studies and Research Findings
-
Analgesic Efficacy :
- In a study involving mice, this compound was administered both systemically and via intracerebroventricular injection. The results indicated that it produced dose-dependent analgesia, with an ED50 of 0.6 mg/kg subcutaneously, which was approximately half as potent as oxymorphone (ED50 of 0.3 mg/kg) .
- A significant finding was that when administered at higher doses (100 mg/kg), 83% of animals remained analgesic for over 20 hours post-administration, while none of the animals treated with oxymorphone exhibited similar prolonged effects .
-
Receptor Binding Studies :
- Research has shown that this compound effectively lowers the binding of tritiated opioids in vitro, demonstrating a high affinity for mu-opioid receptors in both rat and frog models . This irreversible binding suggests potential applications in understanding opioid receptor dynamics and developing new analgesics.
- Comparative Studies :
Applications in Pain Management
Given its long-lasting analgesic properties, this compound may have potential applications in clinical settings for managing chronic pain conditions. Its ability to provide extended relief could reduce the frequency of dosing required in pain management protocols.
Safety and Tolerance
While the efficacy of this compound is notable, research indicates that repeated administration can lead to significant tolerance. This aspect raises concerns regarding its long-term use and necessitates further investigation into its safety profile and potential for dependence .
Eigenschaften
Molekularformel |
C17H21N3O3 |
|---|---|
Molekulargewicht |
315.37 g/mol |
IUPAC-Name |
(4R,4aS,7Z,7aR,12bS)-7-hydrazinylidene-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C17H21N3O3/c1-20-7-6-16-13-9-2-3-11(21)14(13)23-15(16)10(19-18)4-5-17(16,22)12(20)8-9/h2-3,12,15,21-22H,4-8,18H2,1H3/b19-10-/t12-,15+,16+,17-/m1/s1 |
InChI-Schlüssel |
VOFTYIFRRWVMOO-YKKXUTDFSA-N |
Isomerische SMILES |
CN1CC[C@]23[C@@H]4/C(=N\N)/CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |
Kanonische SMILES |
CN1CCC23C4C(=NN)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |
Synonyme |
oxymorphazone oxymorphone hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















